Lipophilicity (LogP) Positioning Enables Distinct Permeability-Solubility Balance vs. 1-Phenylpiperazine and 1-Acetylpiperazine
1-(4-Phenylpiperazin-1-yl)ethanone displays a measured LogP of 0.12 or 1.36 , placing it in an intermediate lipophilicity range that is desirable for CNS drug-like fragments. This contrasts with the simpler N-phenylpiperazine (LogP ~1.10–1.49 [1]) which is more lipophilic, and N-acetylpiperazine (LogP -0.77 to -0.86 ) which is significantly more hydrophilic. The approximately 1.3–2.2 log unit difference from these comparators indicates that the target compound provides a uniquely balanced partition coefficient that neither analog can replicate.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.12 (Hit2Lead) / LogP = 1.36 (Chem960) |
| Comparator Or Baseline | 1-Phenylpiperazine: LogP = 1.10–1.49; 1-Acetylpiperazine: LogP = -0.77 to -0.86 |
| Quantified Difference | ΔLogP ≈ 1.0–2.2 units between target and comparators |
| Conditions | Calculated/experimental logP values from authoritative databases |
Why This Matters
For fragment-based screening campaigns, the intermediate LogP of 1-(4-phenylpiperazin-1-yl)ethanone enables balanced aqueous solubility and membrane permeability that neither the overly lipophilic 1-phenylpiperazine nor the overly hydrophilic 1-acetylpiperazine can provide.
- [1] SIELC. Phenylpiperazine. LogP: 1.10. View Source
